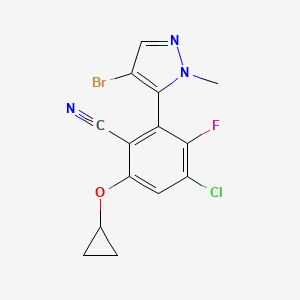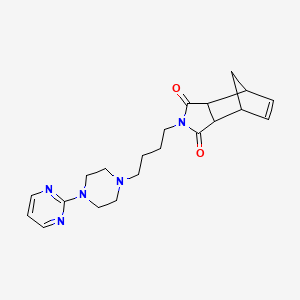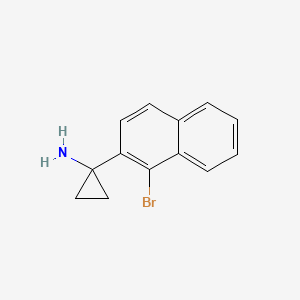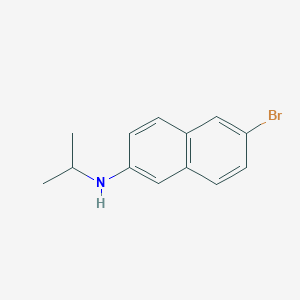
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a benzonitrile moiety, and various halogen and alkoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Nitrile Formation: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.
Fluorination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromo, chloro, and fluoro) can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzonitrile moiety.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
科学的研究の応用
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or liquid crystals.
作用機序
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of multiple halogen and alkoxy substituents can enhance its binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, leading to its desired biological effects.
類似化合物との比較
Similar Compounds
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile: A simpler derivative with a similar pyrazole ring structure.
4-bromo-1-methyl-1H-pyrazole: A basic pyrazole derivative without the additional substituents.
4-chloro-3-fluorobenzonitrile: A benzonitrile derivative with similar halogen substituents.
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is unique due to its combination of multiple functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropoxy group, along with the halogen and nitrile substituents, makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C14H10BrClFN3O |
|---|---|
分子量 |
370.60 g/mol |
IUPAC名 |
2-(4-bromo-2-methylpyrazol-3-yl)-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C14H10BrClFN3O/c1-20-14(9(15)6-19-20)12-8(5-18)11(21-7-2-3-7)4-10(16)13(12)17/h4,6-7H,2-3H2,1H3 |
InChIキー |
WMQUQMQPCWAPBJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















